molecular formula C14H15N3S B035205 9-Amtbtq CAS No. 106006-79-5

9-Amtbtq

Cat. No.: B035205
CAS No.: 106006-79-5
M. Wt: 257.36 g/mol
InChI Key: HHCIBEMTUSEDSI-UHFFFAOYSA-N
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Description

9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline is a heterocyclic compound with a molecular formula of C14H15N3S and a molecular weight of 257.36 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Apomorphine: A compound with similar structural features but different biological activities.

    Nuciferine: Another structurally related compound with distinct pharmacological properties.

Uniqueness

Its distinct chemical structure allows for diverse reactivity and biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-methyl-13-thia-2,11-diazatetracyclo[7.6.1.05,16.010,14]hexadeca-5(16),6,8,10(14),11-pentaen-12-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-17-6-5-8-3-2-4-9-12(8)10(17)7-11-13(9)16-14(15)18-11/h2-4,10H,5-7H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCIBEMTUSEDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)N=C(S4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909867
Record name 6-Methyl-4,5,6,6a,7,10-hexahydro-9H-benzo[de][1,3]thiazolo[4,5-g]quinolin-9-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106006-79-5
Record name 9-Amino-6-methyl-5,6,6a,7-tetrahydro-4H-benzo-(de)thiazolo(4,5-g)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106006795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-4,5,6,6a,7,10-hexahydro-9H-benzo[de][1,3]thiazolo[4,5-g]quinolin-9-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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